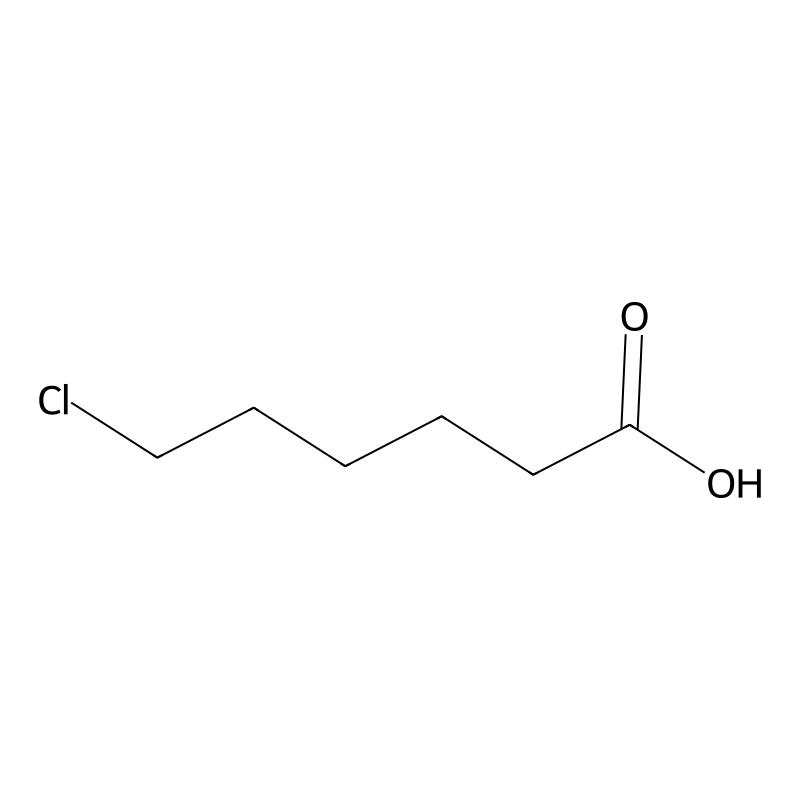

6-Chlorohexanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-chlorohexanoic acid is classified as a dangerous good due to its corrosive nature []. It can cause severe skin burns and eye damage upon contact [].

- Hazard statements:

- Precautionary statements:

- Do not breathe dust/mist/fumes/vapors/spray (P260) [].

- Wear protective gloves/protective clothing/eye protection/face protection (P280) [].

- IF SWALLOWED: Rinse mouth. Do NOT induce vomiting (P301+P330+P331) [].

- IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower (P302+P352) [].

Precursor for Bioactive Molecules

One primary application of 6-CHA lies in its use as a precursor for the synthesis of bioactive molecules. These molecules often possess specific biological activity, making them valuable tools in various research areas such as drug discovery and development.

- For instance, 6-CHA can be used to synthesize analogs of natural products with potential therapeutic applications. One example is the synthesis of curcumin analogs with enhanced anti-inflammatory properties [].

- Additionally, 6-CHA serves as a precursor for the synthesis of peptide mimics. These molecules mimic the structure and function of natural peptides, which are signaling molecules in the body, and can be used to study biological processes or develop new drugs [].

Material Science Applications

6-CHA can also be employed in material science research. By incorporating 6-CHA into specific molecular structures, researchers can tailor the properties of the resulting materials for various applications:

- One example involves the use of 6-CHA in the synthesis of liquid crystals. Liquid crystals exhibit unique optical properties and are used in various technologies, including displays and optical sensors [].

- Furthermore, 6-CHA can be incorporated into the structure of polymers to modify their properties such as thermal stability and mechanical strength. These modified polymers can find applications in various fields, including electronics and materials engineering [].

Nucleophilic Substitution: The reactive chlorine atom allows for substitution reactions with nucleophiles. This property makes it valuable in organic synthesis.

Esterification: Like other carboxylic acids, it can undergo esterification reactions with alcohols to form esters.

Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions, forming salts with bases.

While specific biological activities are not extensively documented in the provided search results, carboxylic acids and their derivatives often play important roles in biological systems. The presence of both a carboxylic acid group and a chlorine atom suggests potential for biological interactions.

One synthesis method for 6-chlorohexanoic acid involves:

- Starting with malonic acid mono ethyl potassium (28.9g, 170mmol)

- Adding magnesium chloride (16.2g, 170mmol)

- Incorporating triethylamine (23.7mL, 17.2g, 170mmol)

This method likely involves a series of reactions to form the carbon chain and introduce the chlorine atom at the desired position.

6-Chlorohexanoic acid finds applications in various fields:

Pharmaceutical Industry: It serves as a building block in the synthesis of pharmaceuticals .

Agrochemical Production: The compound is used in the creation of agrochemicals .

Organic Synthesis: Its reactive nature makes it valuable in the synthesis of other organic compounds .

6-Chlorohexanoic acid exhibits several important interactions:

Corrosivity: It may be corrosive to metals .

Skin and Eye Irritation: The compound causes severe skin burns and eye damage .

Environmental Considerations: Proper disposal in an approved waste disposal plant is necessary .

Similar Compounds

6-Chlorohexanoic acid belongs to a family of halogenated carboxylic acids. Similar compounds include:

- 5-Chloropentanoic acid

- 7-Chloroheptanoic acid

- 6-Bromohexanoic acid

Comparison:

| Compound | Molecular Formula | Unique Feature |

|---|---|---|

| 6-Chlorohexanoic acid | C6H11ClO2 | Chlorine on 6th carbon |

| 5-Chloropentanoic acid | C5H9ClO2 | Shorter carbon chain |

| 7-Chloroheptanoic acid | C7H13ClO2 | Longer carbon chain |

| 6-Bromohexanoic acid | C6H11BrO2 | Bromine instead of chlorine |

6-Chlorohexanoic acid's uniqueness lies in its specific chain length and the position of the chlorine atom, which provides a balance between reactivity and stability that is useful in various applications.

XLogP3

UNII

GHS Hazard Statements

H290 (33.33%): May be corrosive to metals [Warning Corrosive to Metals];

H314 (66.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (66.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive